molecular formula C16H21N3O2 B2461188 3-ethoxy-1-ethyl-N-phenethyl-1H-pyrazole-4-carboxamide CAS No. 1014070-67-7

3-ethoxy-1-ethyl-N-phenethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2461188
CAS No.: 1014070-67-7
M. Wt: 287.363
InChI Key: MZTSZVXUBQWFQV-UHFFFAOYSA-N
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Description

3-ethoxy-1-ethyl-N-phenethyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-1-ethyl-N-phenethyl-1H-pyrazole-4-carboxamide typically involves the condensation of 1,3-diketones with arylhydrazines. One common method is the regioselective synthesis using catalysts such as Nano-ZnO. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol, under an inert atmosphere .

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often employs one-pot multicomponent processes and transition-metal catalysts. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-1-ethyl-N-phenethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-ethoxy-1-ethyl-N-phenethyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Investigated for its potential as an anti-inflammatory and antidiabetic agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-ethoxy-1-ethyl-N-phenethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethoxy-1-ethyl-N-phenethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethoxy and phenethyl groups contribute to its unique pharmacological profile, making it a valuable compound for research and development .

Properties

IUPAC Name

3-ethoxy-1-ethyl-N-(2-phenylethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-3-19-12-14(16(18-19)21-4-2)15(20)17-11-10-13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTSZVXUBQWFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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